molecular formula C19H21N3O3 B1146390 Tyr-Tic-NH2 CAS No. 154121-70-7

Tyr-Tic-NH2

Cat. No.: B1146390
CAS No.: 154121-70-7
M. Wt: 339.393
Attention: For research use only. Not for human or veterinary use.
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Description

Tyr-Tic-NH2: is a synthetic peptide compound that consists of tyrosine (Tyr), 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), and an amide group (NH2). This compound is notable for its role as a delta opioid receptor antagonist, which means it can block the action of certain opioid peptides that bind to delta opioid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tyr-Tic-NH2 typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. Subsequent amino acids, including 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, are added sequentially using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The final step involves the cleavage of the peptide from the resin and the addition of the amide group (NH2) to the C-terminus .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Tyr-Tic-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tyr-Tic-NH2 has a wide range of applications in scientific research:

Mechanism of Action

Tyr-Tic-NH2 exerts its effects by binding to delta opioid receptors and blocking the action of endogenous opioid peptides. This antagonistic action prevents the activation of the receptor, thereby inhibiting the downstream signaling pathways that would normally be triggered by opioid binding. The molecular targets include the delta opioid receptors, and the pathways involved are primarily related to pain modulation and neurotransmitter release .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows it to selectively bind to delta opioid receptors without the presence of phenylalanine, a residue typically considered essential for opioid activity. This makes it a valuable tool in studying the structure-activity relationships of opioid peptides and developing new therapeutic agents .

Biological Activity

Tyr-Tic-NH2, also known as Tyr-D-Tic-Phe-Phe-NH2, is a tetrapeptide that has garnered significant attention in pharmacological research due to its biological activity, particularly in the context of opioid receptors. This article provides a comprehensive overview of its biological activity, structure-activity relationships, and relevant case studies.

This compound features a sequence that includes the aromatic amino acid tyrosine (Tyr) and the conformationally constrained amino acid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). This unique structure contributes to its selective binding and activity at opioid receptors. Research indicates that modifications in the peptide sequence can significantly impact receptor selectivity and intrinsic activity.

Key Findings on Receptor Activity

  • Mu and Delta Opioid Receptors :
    • This compound acts as a full agonist at mu-opioid receptors (MOR) and exhibits mixed mu-agonist/delta-antagonist properties. In assays using guinea pig ileum, it demonstrated moderate potency as a full agonist .
    • The compound also shows high affinity for delta-opioid receptors (DOR), with a Ki value of 1.2 nM, indicating its potential as a delta antagonist .
  • Conformational Constraints :
    • The introduction of conformational constraints through the Tic residue modifies the peptide's interaction with opioid receptors. For instance, analogs with different stereochemistry at the Tic position have shown varying levels of mu-selectivity and intrinsic activity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

Study 1: Opioid Activity Profiles

In a comparative study of various derivatives of this compound, researchers synthesized several guanidinylated analogs to enhance blood-brain barrier permeability. These modifications significantly altered their in vitro opioid activity profiles, revealing mixed partial agonist/antagonist activities at DOR .

Study 2: Structure-Activity Relationships

A detailed structure-activity relationship (SAR) analysis revealed that specific substitutions within the tetrapeptide scaffold can lead to substantial changes in receptor selectivity. For example, switching positions of certain amino acids resulted in compounds with distinct agonist and antagonist profiles at melanocortin receptors .

Table 1: Biological Activity of this compound Derivatives

CompoundReceptor TypeActivity TypePotency (nM)
This compoundMu-opioidFull AgonistModerate
H-Tyr-Tic-Phe-Phe-NH2Delta-opioidFull Agonist3-8
Guan-TIPP-NH2Delta-opioidPartial AgonistVariable
D-TIPP-NH2Mu-opioidSelective AgonistHigh

Properties

IUPAC Name

(3S)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c20-16(9-12-5-7-15(23)8-6-12)19(25)22-11-14-4-2-1-3-13(14)10-17(22)18(21)24/h1-8,16-17,23H,9-11,20H2,(H2,21,24)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHQBNDANGJYBJ-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC2=CC=CC=C21)C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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